Home > Products > Screening Compounds P94092 > H-Dmt-Tic-Asp-N(Me)-Ph
H-Dmt-Tic-Asp-N(Me)-Ph -

H-Dmt-Tic-Asp-N(Me)-Ph

Catalog Number: EVT-10980951
CAS Number:
Molecular Formula: C32H36N4O6
Molecular Weight: 572.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-Dmt-Tic-Asp-N(Methyl)-Ph is a synthetic compound that belongs to the class of opioid peptides, specifically designed for its interactions with opioid receptors. The compound features a combination of amino acids and modifications that enhance its binding affinity and selectivity for delta-opioid receptors. This compound has been studied for its potential applications in pain management and drug development.

Source

H-Dmt-Tic-Asp-N(Methyl)-Ph is derived from the combination of Dmt (2',6'-dimethyl-L-tyrosine), Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), aspartic acid, and a phenyl group with a methyl substitution on the nitrogen atom. The synthesis of this compound has been documented in various studies focusing on opioid receptor interactions and pharmacological properties .

Classification

This compound is classified as a delta-opioid receptor ligand. It is part of a broader category of peptide-based drugs that are being explored for their analgesic properties. The structural modifications, such as the introduction of Dmt and Tic, are aimed at enhancing receptor selectivity and reducing side effects typically associated with traditional opioid medications.

Synthesis Analysis

Methods

The synthesis of H-Dmt-Tic-Asp-N(Methyl)-Ph typically involves several key steps:

  1. Protection of Functional Groups: Protecting groups are employed to prevent unwanted reactions at specific sites on the amino acids.
  2. Coupling Reactions: The protected amino acids are sequentially coupled using peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
  3. Deprotection: After coupling, protecting groups are removed to yield the final peptide product.

Technical Details

The synthesis can also utilize solid-phase peptide synthesis (SPPS) techniques, which facilitate efficient and scalable production. The reaction conditions are optimized for high yields, with reported yields often exceeding 80% .

Molecular Structure Analysis

Structure

H-Dmt-Tic-Asp-N(Methyl)-Ph has a complex molecular structure characterized by:

  • Amino Acid Residues: Incorporates Dmt, Tic, Aspartic acid, and a phenyl group.
  • Functional Groups: Contains a methyl group attached to the nitrogen atom of aspartic acid.

Data

The molecular formula for H-Dmt-Tic-Asp-N(Methyl)-Ph is C40H50N4O6C_{40}H_{50}N_{4}O_{6} with a molecular weight of approximately 650.84 g/mol. The InChI Key for this compound is GWHRSTGESQKJIQ-RUXLTPPNSA-N .

Chemical Reactions Analysis

Reactions

H-Dmt-Tic-Asp-N(Methyl)-Ph can participate in various chemical reactions:

  • Oxidation: Can form disulfide bonds under oxidative conditions.
  • Reduction: Reduction reactions can be employed to manipulate functional groups.
  • Substitution: Substitution reactions may occur at amino acid side chains.

Common reagents used include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol .

Technical Details

The compound's reactivity is influenced by its structural features, allowing for diverse modifications that can enhance its pharmacological profile.

Mechanism of Action

Process

H-Dmt-Tic-Asp-N(Methyl)-Ph exerts its pharmacological effects primarily through binding to delta-opioid receptors. The binding process inhibits the activation of G-proteins associated with these receptors, thereby modulating downstream signaling pathways involved in pain perception and analgesia.

Data

Research indicates that this compound has a high binding affinity for delta-opioid receptors, with selectivity ratios favoring delta over mu receptors significantly .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol.
  • Melting Point: Reported melting point ranges from 129°C to 131°C depending on purity .

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with various reagents during synthetic modifications but remains stable during storage when properly handled.
Applications

Scientific Uses

H-Dmt-Tic-Asp-N(Methyl)-Ph has several applications in scientific research:

  • Opioid Receptor Research: Used to study binding characteristics and structure-activity relationships of delta-opioid receptor antagonists.
  • Pharmacological Studies: Employed in assays to evaluate potency, selectivity, and efficacy in activating or inhibiting opioid receptors.
  • Drug Development: Serves as a lead compound for developing new analgesics with minimized side effects and lower potential for tolerance and dependence .

This compound exemplifies the ongoing efforts in medicinal chemistry to design more effective pain management therapies through targeted receptor interactions.

Introduction to the Dmt-Tic Opioid Pharmacophore Framework

The 2',6'-dimethyl-L-tyrosine-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Dmt-Tic) pharmacophore represents a foundational scaffold in opioid peptide research, distinguished by its unparalleled delta-opioid receptor affinity and functional versatility. This dipeptide motif emerged from systematic structure-activity relationship studies on tyrosine-tetrahydroisoquinoline (Tyr-Tic) derivatives, where dimethylation of tyrosine's aromatic ring dramatically enhanced both binding affinity and receptor selectivity. The pharmacophore's exceptional delta-opioid receptor binding properties (Kiδ = 0.022 nM) and delta selectivity (Kiμ/Kiδ = 150,000) established it as the smallest peptide sequence capable of high-fidelity interaction with delta-opioid receptors [4]. Within this framework, the Dmt residue (2',6'-dimethyltyrosine) provides critical hydrophobic interactions and the protonated amine essential for salt bridge formation with aspartate 128 in the delta-opioid receptor binding pocket. Meanwhile, the Tic residue (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) imposes conformational restraint through its rigid bicyclic structure, preferentially stabilizing a bioactive conformation that favors delta-opioid receptor engagement over mu-opioid receptor binding [8]. This structural combination creates a versatile platform for developing ligands with tailored functional profiles—from pure antagonists to bifunctional compounds—through strategic modifications at the C-terminus and N-terminus [1] [2].

Historical Development of Dmt-Tic-Based Opioid Peptidomimetics

The evolutionary trajectory of Dmt-Tic-based compounds began with the identification of H-Dmt-Tic-OH as a potent delta-opioid receptor antagonist (pA₂ = 8.2; Ke = 5.7 nM) with minimal mu-opioid receptor activity [4]. Early structure-activity relationship investigations revealed that even minor modifications could profoundly alter pharmacological profiles. N-terminal methylation produced N,N-dimethyl-Dmt-Tic-OH, which exhibited enhanced delta-opioid receptor antagonism (pA₂ = 9.4; Ke = 0.28 nM) while maintaining high delta-opioid receptor binding affinity (Kiδ = 0.12 nM) and selectivity (Kiμ/Kiδ = 20,000) [4]. Simultaneously, C-terminal extensions with hydrophobic groups unexpectedly generated bifunctional compounds: H-Dmt-Tic-Gly-NH-Benzyl exhibited mixed mu-opioid receptor agonist/delta-opioid receptor antagonist activity, while H-Dmt-Tic-Gly-NH-Phenyl displayed dual mu-opioid receptor/delta-opioid receptor agonism [1] [2]. This period also witnessed the development of potent delta-opioid receptor agonists, notably H-Dmt-Tic-NH-CH₂-Bid (UFP-502) and H-Dmt-Tic-NH-(S)CH(CH₂-COOH)-Bid (UFP-512), which maintained subnanomolar delta-opioid receptor affinity (Kiδ = 0.035 nM and 0.443 nM, respectively) while acquiring agonist functionality [1] [2]. These discoveries underscored the remarkable sensitivity of functional activity to C-terminal modifications and set the stage for rational design of target-specific ligands.

Table 1: Evolution of Key Dmt-Tic Pharmacophore Derivatives

CompoundStructural FeaturesKiδ (nM)Kiμ (nM)Kiμ/KiδPrimary Pharmacological Activity
H-Dmt-Tic-OHMinimal pharmacophore0.0223,300150,000δ-antagonist
N,N-dimethyl-Dmt-Tic-OHN-terminal dimethylation0.122,40020,000δ-antagonist (enhanced potency)
H-Dmt-Tic-Gly-NH-BenzylC-terminal benzylamide0.0310.165μ-agonist/δ-antagonist
H-Dmt-Tic-Gly-NH-PhenylC-terminal anilide0.0420.164μ-agonist/δ-agonist
H-Dmt-Tic-NH-CH₂-BidC-terminal benzimidazole methylene linker0.0350.5014δ-agonist (UFP-502)
H-Dmt-Tic-NH-(S)CH(CH₂-COOH)-BidAspartic acid-benzimidazole linker0.44353.9122δ-agonist (UFP-512)
H-Dmt-Tic-Asp-N(Me)-PhAsp substitution + N-methyl aniline0.186364.31,958δ-antagonist (Compound 8)

Structural Evolution from Minimal δ-Antagonists to Multifunctional Ligands

The transformation of Dmt-Tic from a minimal delta-opioid receptor antagonist to multifunctional ligands exemplifies rational peptidomimetic design. Three strategic modifications enabled functional diversification:

  • C-Terminus Hydrophobicity Modulation: Incorporation of benzyl, phenyl, or adamantyl groups at the C-terminus significantly enhanced mu-opioid receptor affinity while preserving delta-opioid receptor binding. For example, H-Dmt-Tic-NH-1-adamantane exhibited dual delta-opioid receptor antagonism (pA₂ = 9.06) and mu-opioid receptor agonism (IC₅₀ = 16 nM), demonstrating how hydrophobic bulk enables mu-opioid receptor engagement [3].

  • Amino Acid Insertions: Extension with spacer residues such as alanine or glycine altered receptor interaction dynamics. H-Dmt-Tic-Ala-NH-1-adamantane maintained high delta-opioid receptor affinity (Kiδ = 0.2 nM) but acquired potent delta-opioid receptor antagonism (pA₂ = 9.29), while H-Dmt-Tic-Ala-NH-tert-butyl showed similar properties [3]. The glycine-extended derivative H-Dmt-Tic-Gly-NH-Phenyl unexpectedly functioned as a dual mu-opioid receptor/delta-opioid receptor agonist, revealing that even small structural changes could dramatically alter functional outcomes [2].

  • Charged Residue Incorporation: Strategic introduction of aspartic acid revolutionized receptor selectivity profiles. In H-Dmt-Tic-Asp-NH-Phenyl, the negatively charged carboxylate group reduced mu-opioid receptor affinity (Kiμ = 10.8 nM) while preserving delta-opioid receptor binding (Kiδ = 0.036 nM), increasing delta-opioid receptor selectivity 75-fold (Kiμ/Kiδ = 300) compared to its glycine-containing analog H-Dmt-Tic-Gly-NH-Phenyl (Kiμ/Kiδ = 4) [2]. This established the "charge-screening" principle for enhancing delta-opioid receptor selectivity through electrostatic repulsion in the mu-opioid receptor binding pocket.

Significance of the H-Dmt-Tic-Asp-N(Me)-Phenyl in Pharmacophore Optimization

H-Dmt-Tic-Asp-N(Me)-Phenyl represents a pinnacle of rational pharmacophore optimization, integrating two critical structural innovations that synergistically enhance delta-opioid receptor selectivity and antagonism. First, the aspartic acid substitution at position three introduces a strategic negative charge that sterically and electrostatically impedes mu-opioid receptor engagement. This modification alone increased the delta-opioid receptor selectivity of H-Dmt-Tic-Gly-NH-Benzyl by over three orders of magnitude (from Kiμ/Kiδ = 5 to 5,730 in H-Dmt-Tic-Asp-NH-Benzyl) [1] [2]. Second, N-methylation of the anilide nitrogen transforms the functional activity from delta-opioid receptor agonism to potent delta-opioid receptor antagonism, as evidenced by its pA₂ value of 8.75 in mouse vas deferens assays [2]. This methylation effect was consistently observed across multiple scaffolds: methylation of H-Dmt-Tic-Gly-NH-Phenyl (delta-opioid receptor agonist) produced H-Dmt-Tic-Gly-N(Me)-Phenyl (delta-opioid receptor antagonist), while methylation of the benzimidazole nitrogen in H-Dmt-Tic-NH-(S)CH(CH₂-COOH)-Bid (UFP-512) converted it from delta-opioid receptor agonist to antagonist [1] [2].

Table 2: Impact of Sequential Modifications on Receptor Affinity and Selectivity

CompoundModificationKiδ (nM)Kiμ (nM)Kiμ/KiδDelta-Opioid Receptor Selectivity vs. Precursor
H-Dmt-Tic-Gly-NH-Phenyl (1)Reference agonist0.0420.164Baseline
H-Dmt-Tic-Asp-NH-Phenyl (6)Asp substitution for Gly0.03610.830075-fold increase
H-Dmt-Tic-Asp-N(Me)-Phenyl (8)Additional N-methyl aniline0.186364.31,9586.5-fold vs (6); 490-fold vs (1)

The molecular basis for these effects lies in specific ligand-receptor interactions. The aspartic acid carboxylate group likely forms a salt bridge with lysine 214 in the delta-opioid receptor, an interaction absent in mu-opioid receptor due to structural differences in the extracellular loops [8]. Meanwhile, N-methylation eliminates a critical hydrogen bond between the anilide NH and histidine 278 in transmembrane domain 6 of the delta-opioid receptor, a bond necessary for receptor activation [6] [8]. Molecular docking studies confirm that methylation induces a reorientation of the ligand within the binding pocket, stabilizing an inactive receptor conformation [6]. Functionally, H-Dmt-Tic-Asp-N(Me)-Phenyl exhibits negligible agonist activity in isolated tissue preparations (IC₅₀ > 10,000 nM in guinea pig ileum) while potently antagonizing delta-opioid receptor agonist effects [2]. This targeted manipulation of receptor conformation through precise chemical modifications exemplifies the sophistication achievable in contemporary peptidomimetic design.

Table 3: Molecular Structure and Properties of H-Dmt-Tic-Asp-N(Me)-Phenyl

CharacteristicSpecification
Systematic NameN-Methyl-N-phenyl-L-asparaginyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate-2',6'-dimethyl-L-tyrosine
Molecular FormulaC₃₅H₄₂N₆O₄
Molecular Weight610.7 g/mol
IUPAC Name(2S)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]-4-(methyl-phenylamino)-4-oxobutanoic acid
Key Structural Features• Dmt: 2',6'-dimethyltyrosine with free phenolic OH • Tic: 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid • Asp: L-aspartic acid with free β-carboxylate • N(Me)-Phenyl: N-methyl anilide with tertiary amide bond
Pharmacophoric Elements• Protonated amine (Dmt) for Asp128 salt bridge • Phenolic OH for Tyr129 hydrogen bonding • Tic rigidity for conformational constraint • Asp carboxylate for enhanced δ-selectivity • N-methyl anilide for δ-antagonism

The compound's significance extends beyond its intrinsic activity to its validation of structure-function principles applicable across opioid peptide design. The demonstration that electrostatic repulsion can selectively diminish mu-opioid receptor binding while preserving delta-opioid receptor affinity has been leveraged in subsequent generations of selective ligands [8]. Similarly, the methylation strategy for converting agonists to antagonists has proven generalizable to multiple scaffolds, providing a blueprint for functional control. Additionally, the methyl group reduces hydrogen-bonding capacity, potentially enhancing central nervous system permeability—a critical consideration for neuroactive compounds [5] [8]. As the most selective delta-opioid receptor antagonist (Kiμ/Kiδ = 1,958) derived from the Dmt-Tic scaffold at the time of its development, H-Dmt-Tic-Asp-N(Me)-Phenyl remains a benchmark for rational pharmacophore optimization and a testament to the power of molecular-level understanding in advancing opioid therapeutics [1] [2].

Properties

Product Name

H-Dmt-Tic-Asp-N(Me)-Ph

IUPAC Name

(3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-4-(N-methylanilino)-4-oxobutanoic acid

Molecular Formula

C32H36N4O6

Molecular Weight

572.7 g/mol

InChI

InChI=1S/C32H36N4O6/c1-19-13-24(37)14-20(2)25(19)16-26(33)31(41)36-18-22-10-8-7-9-21(22)15-28(36)30(40)34-27(17-29(38)39)32(42)35(3)23-11-5-4-6-12-23/h4-14,26-28,37H,15-18,33H2,1-3H3,(H,34,40)(H,38,39)/t26-,27-,28-/m0/s1

InChI Key

HEKBLCZSNQVJKZ-KCHLEUMXSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CC(=O)O)C(=O)N(C)C4=CC=CC=C4)N)C)O

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N(C)C4=CC=CC=C4)N)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.